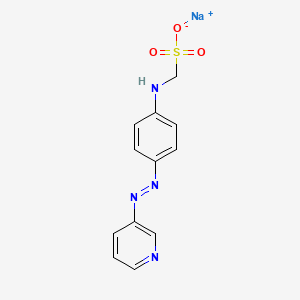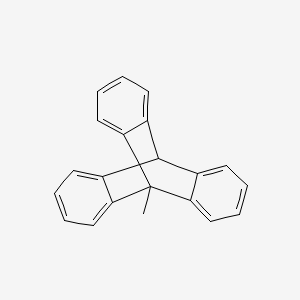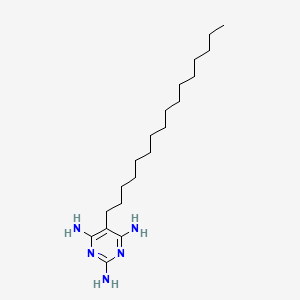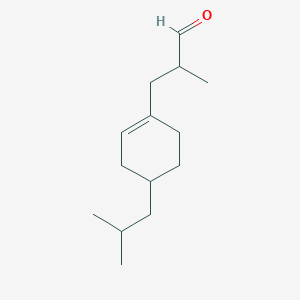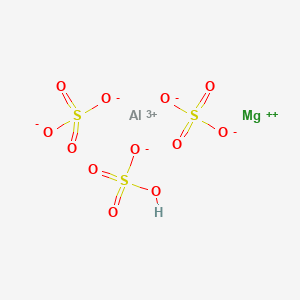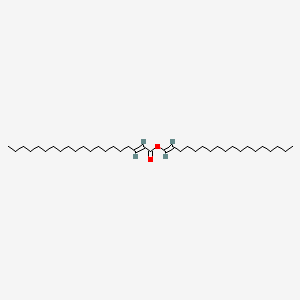
Octadecenyl icosenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecenyl icosenoate is a chemical compound with the molecular formula C38H72O2 It is an ester formed from octadecenyl alcohol and icosenoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octadecenyl icosenoate typically involves the esterification reaction between octadecenyl alcohol and icosenoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction mixture is then heated to a specific temperature to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Octadecenyl icosenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Octadecenyl icosenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of lubricants, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of octadecenyl icosenoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release octadecenyl alcohol and icosenoic acid, which can then interact with various biological molecules. These interactions can modulate cellular processes and pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- Octadecenyl acetate
- Icosenyl acetate
- Octadecenyl palmitate
Uniqueness
Octadecenyl icosenoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
93882-48-5 |
|---|---|
分子式 |
C38H72O2 |
分子量 |
561.0 g/mol |
IUPAC名 |
[(E)-octadec-1-enyl] (E)-icos-2-enoate |
InChI |
InChI=1S/C38H72O2/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38(39)40-37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h34-37H,3-33H2,1-2H3/b36-34+,37-35+ |
InChIキー |
HYAVVCFXEHQUHQ-VHJMTFITSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCC/C=C/C(=O)O/C=C/CCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC=CC(=O)OC=CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


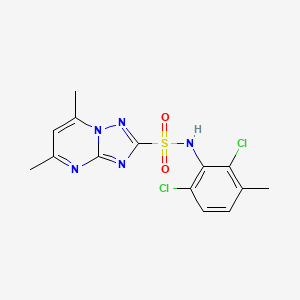
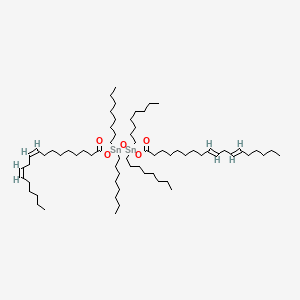


![5-tert-Butylhexahydro-4H-cyclopenta[f][1,3,5]dioxazepine](/img/structure/B12673554.png)

